molecular formula C18H26O5 B1642106 Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate CAS No. 42542-01-8

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Cat. No.: B1642106
CAS No.: 42542-01-8
M. Wt: 322.4 g/mol
InChI Key: VDKRCABVOSBFSK-UHFFFAOYSA-N
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Description

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a fascinating compound, with a structure that combines elements from various functional groups, making it a point of interest in chemical research. This compound's unique structure contributes to its diverse reactivity and wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves a multi-step process. Typically, it starts with the preparation of the core cyclopent-1-en-1-yl structure, followed by the introduction of the tetrahydro-2H-pyran-2-yl group. This can be achieved through a sequence of reactions including cyclization, oxidation, and esterification, often under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production involves the same principles but optimized for higher yields and efficiency. This might involve the use of flow chemistry to control reaction times and temperatures more precisely, and the employment of catalysts to speed up reaction rates and improve selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate undergoes various types of chemical reactions:

  • Oxidation: : This compound can be oxidized to form the corresponding carboxylic acids or ketones.

  • Reduction: : It can be reduced to alcohols or other reduced derivatives.

  • Substitution: : The presence of ester and ether groups makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

  • Substitution conditions: : Generally performed in the presence of bases or acids depending on the nature of the nucleophile.

Major Products Formed:
  • From oxidation: : Carboxylic acids, Ketones

  • From reduction: : Alcohols

  • From substitution: : Various ester and ether derivatives

Scientific Research Applications

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is used extensively in scientific research, including:

  • Chemistry: : As an intermediate in organic synthesis and study of reaction mechanisms.

  • Biology: : In the modification of biomolecules for research purposes.

  • Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its functional groups. The ester and ether linkages allow for interactions with biological molecules, potentially inhibiting enzymes or interfering with molecular pathways. Its reactivity is often leveraged in synthetic applications to create more complex molecules.

Comparison with Similar Compounds

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can be compared with other similar esters and cyclic compounds:

  • Methyl 7-oxoheptanoate: : Lacks the tetrahydro-2H-pyran-2-yl group, making it less complex.

  • Ethyl 3-oxo-4-penten-1-oate: : A smaller ester with less steric hindrance.

  • Cyclopentanone derivatives: : Share the core cyclopentanone structure but differ in their substituents.

This compound stands out due to its unique combination of functional groups and its resulting chemical behavior, setting it apart from its simpler analogs.

Properties

IUPAC Name

methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKRCABVOSBFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60711004
Record name Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42542-01-8
Record name Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
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Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
Reactant of Route 6
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

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